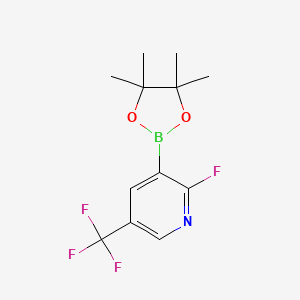
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine
描述
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H14BF4NO2 and its molecular weight is 291.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a trifluoromethyl group, along with a dioxaborolane moiety. Its molecular formula is and it has a molecular weight of approximately 360.2 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of pyridine compounds often exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
- Case Study : A related compound demonstrated significant inhibitory effects on MCF-7 breast cancer cells with an IC50 value in the low micromolar range . Such findings suggest that this compound may also exhibit similar properties.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes potentially involved in cancer progression and inflammation. For example, it may act as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer.
- Mechanism : Enzymatic assays have shown that compounds with similar structures can exhibit nanomolar-level inhibition against DYRK1A . This suggests that this compound could be explored for its potential as a DYRK1A inhibitor.
Antimicrobial Activity
Pyridine derivatives have been investigated for their antimicrobial properties against various pathogens. The incorporation of boron into the structure may enhance these properties.
- Research Findings : Some studies indicate that related compounds show promising activity against bacterial strains and fungi. For example, certain derivatives exhibited MIC values significantly lower than standard antibiotics .
Toxicological Profile
The safety profile of the compound is crucial for its development as a therapeutic agent. Preliminary data suggest that while there are irritant effects associated with the compound (H315: causes skin irritation; H319: causes serious eye irritation), further toxicological studies are needed to fully understand its safety profile in vivo .
Data Table: Biological Activities Summary
科学研究应用
Medicinal Chemistry
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with biological targets makes it suitable for the development of new drugs.
- Case Study : Research has shown that compounds with similar dioxaborolane structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. This compound's unique structure may enhance its efficacy and selectivity against cancer cells.
Catalysis
The presence of boron in the dioxaborolane moiety allows this compound to act as a catalyst in various organic reactions. Its application in cross-coupling reactions is particularly noteworthy.
- Example Reaction : In Suzuki-Miyaura coupling reactions, this compound can be utilized to couple aryl halides with boronic acids efficiently. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Material Science
The compound's unique properties also make it valuable in the field of material science. Its incorporation into polymers can enhance material characteristics such as thermal stability and mechanical strength.
- Research Insight : Studies indicate that incorporating boron-containing compounds into polymer matrices improves their resistance to heat and chemical degradation. This could lead to the development of advanced materials for aerospace and automotive applications.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical intermediate for drug development | Potential anti-cancer agent |
| Catalysis | Catalyst in organic reactions (e.g., Suzuki-Miyaura coupling) | Efficient coupling of aryl halides with boronic acids |
| Material Science | Enhances properties of polymers | Development of heat-resistant materials |
属性
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-18-9(8)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCZGFALKKFEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















